molecular formula C14H17N3O B7469077 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide

1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide

Cat. No. B7469077
M. Wt: 243.30 g/mol
InChI Key: JQMXPTDUHLPIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide, also known as SR9009, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a wide range of biochemical and physiological effects in laboratory experiments.

Mechanism of Action

1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide works by binding to the Rev-Erbα protein, which plays a key role in regulating the body's circadian rhythm and metabolism. By binding to this protein, 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide can increase the expression of genes involved in energy metabolism, leading to increased energy expenditure and fat burning.
Biochemical and Physiological Effects:
Studies have shown that 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide can improve endurance and exercise capacity in animal models, leading to increased physical performance. Additionally, this compound has been shown to increase metabolic activity in skeletal muscle cells, leading to increased energy expenditure and fat burning. Other studies have suggested that 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide may have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide is its potential applications in scientific research, particularly in the fields of metabolism and exercise physiology. However, there are also some limitations to using this compound in lab experiments, including the need for specialized equipment and expertise to synthesize and analyze it.

Future Directions

There are many potential future directions for research on 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide, including further studies on its mechanisms of action, its potential applications in the treatment of muscle wasting disorders and other conditions that impact physical performance, and its potential neuroprotective effects. Additionally, future research may focus on developing new synthetic methods for 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide involves several steps, including the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting pyrazole with 4-chlorobutyryl chloride. The final step involves the reaction of the resulting intermediate with 1,3,5-trimethylpyrazole-4-carboxylic acid to yield 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide.

Scientific Research Applications

1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of metabolism and exercise physiology. This compound has been shown to increase metabolic activity in skeletal muscle cells, leading to increased energy expenditure and fat burning. Additionally, 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide has been shown to improve endurance and exercise capacity in animal models, making it a promising candidate for the treatment of muscle wasting disorders and other conditions that impact physical performance.

properties

IUPAC Name

1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9-6-5-7-12(8-9)15-14(18)13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMXPTDUHLPIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide

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